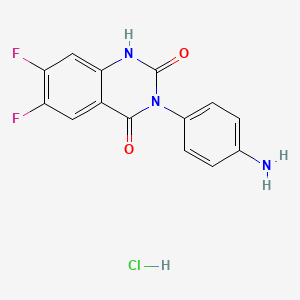

3-(4-aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione hydrochloride

Description

Contextual Positioning in Quinazoline Derivative Research

Quinazoline derivatives have garnered sustained interest in medicinal chemistry due to their versatile pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of fluorine atoms into the quinazoline scaffold, as seen in this compound, serves to modulate electronic properties, enhance metabolic stability, and improve bioavailability. Fluorination at the 6- and 7-positions of the quinazoline ring is particularly notable for its ability to influence π-π stacking interactions with biological targets, such as enzyme active sites or DNA helices.

The aminophenyl substituent at the 3-position further diversifies the compound’s reactivity, enabling potential conjugation with targeting moieties or participation in hydrogen-bonding networks. This structural feature aligns with contemporary strategies to develop hybrid molecules that combine quinazoline’s inherent bioactivity with tailored pharmacokinetic properties. Recent studies emphasize the role of such derivatives in inhibiting tyrosine kinases and modulating apoptotic pathways, underscoring their relevance in oncology drug discovery.

Historical Development of Fluorinated Quinazoline Analogues

The synthesis of fluorinated quinazolines has evolved significantly over the past two decades, driven by advances in halogenation techniques and catalytic methodologies. Early approaches relied on direct fluorination of preformed quinazoline cores using hazardous reagents like hydrogen fluoride or xenon difluoride, which posed scalability challenges. A pivotal shift occurred with the adoption of transition metal-catalyzed cross-coupling reactions, enabling precise installation of fluorine atoms at specific positions. For example, palladium-mediated Buchwald-Hartwig amination has been instrumental in introducing aryl amine groups to fluorinated quinazoline intermediates.

The compound this compound itself derives from a multi-step protocol involving cyclocondensation and subsequent hydrochlorination. A representative synthesis begins with 2-amino-4,5-difluorobenzoic acid, which undergoes cyclization with potassium cyanate to form 6,7-difluoroquinazoline-2,4(1H,3H)-dione. Subsequent coupling with 4-aminophenylboronic acid under Suzuki-Miyaura conditions yields the target scaffold, followed by treatment with hydrochloric acid to generate the hydrochloride salt.

Recent innovations, such as the use of 4-dimethylaminopyridine (DMAP)-catalyzed one-pot syntheses, have streamlined the production of quinazoline-2,4-diones, reducing reaction times and improving yields. These methodological advancements underscore the compound’s role as a benchmark for evaluating new synthetic routes in fluorinated heterocycle chemistry.

Table 1: Key Synthetic Advances in Fluorinated Quinazoline Derivatives

The table above highlights critical milestones in optimizing fluorinated quinazoline synthesis, directly informing the production of this compound. These developments reflect a broader emphasis on green chemistry principles and atom-economical transformations.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-aminophenyl)-6,7-difluoro-1H-quinazoline-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2.ClH/c15-10-5-9-12(6-11(10)16)18-14(21)19(13(9)20)8-3-1-7(17)2-4-8;/h1-6H,17H2,(H,18,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPZJPWREBBZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)C3=CC(=C(C=C3NC2=O)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718821 | |

| Record name | 3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936500-99-1 | |

| Record name | 3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione hydrochloride (CAS No. 936500-99-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C14H10ClF2N3O2

- Molecular Weight : 325.7 g/mol

- CAS Number : 936500-99-1

Structure

The compound features a quinazoline core with difluoro and amino substituents, which are crucial for its biological activity. The molecular structure can be represented as follows:

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. The compound was shown to activate caspase pathways, leading to increased apoptosis rates.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| A549 | 30 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Preliminary tests indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.

- DNA Intercalation : It may also intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress in cancer cells.

Comparison with Similar Compounds

Key Characteristics :

- Safety Profile : The compound requires stringent handling due to risks of corrosion, explosion, and health hazards (e.g., skin/eye irritation, respiratory issues). Storage mandates include dry, ventilated environments in sealed containers away from heat and light .

Comparison with Similar Compounds

Quinazoline-2,4(1H,3H)-dione derivatives are widely explored for pharmaceutical applications. Below is a systematic comparison of the target compound with structurally related analogs:

Structural and Functional Differences

Table 1: Substituent and Functional Group Comparison

Key Observations :

- Fluorine vs.

- Aminophenyl Group: The 3-(4-aminophenyl) moiety may enable unique interactions with biological targets, unlike the furan or piperazine groups in analogs like prazosin.

Analysis :

- However, the mesoporous catalyst system used for 6,7-dimethoxy derivatives highlights eco-friendly advantages (aqueous medium, recyclability) . Fluorination reactions typically require specialized reagents (e.g., DAST), suggesting a more complex synthesis for the difluoro analog.

Research Implications and Limitations

- Target Compound: Limited data on its biological activity or therapeutic applications are available in the provided evidence. Further studies are needed to evaluate its pharmacokinetics and target selectivity.

- Synthesis Gaps : The absence of synthetic details for the difluoro analog hinders direct comparison of efficiency or sustainability with methoxy derivatives .

Q & A

Q. Which in vitro models are suitable for preliminary toxicological profiling of this compound?

- Methodological Answer : Prioritize hepatocyte assays (e.g., HepG2 cells) for metabolic stability and CYP450 inhibition. Ames tests assess mutagenicity, while hERG channel binding assays predict cardiotoxicity. Dose-response curves (IC₅₀) guide later in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.